molecular formula C19H14NOP B3393769 4-(Diphenylphosphoryl)benzonitrile CAS No. 5032-54-2

4-(Diphenylphosphoryl)benzonitrile

Cat. No. B3393769
CAS RN: 5032-54-2
M. Wt: 303.3 g/mol
InChI Key: HACFJDUFXXBVMD-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)benzonitrile is a chemical compound with the molecular formula C19H14NOP. It has an average mass of 303.294 Da and a monoisotopic mass of 303.081299 Da .


Synthesis Analysis

The synthesis of benzonitrile derivatives, which includes this compound, can be achieved through various methods. One such method involves the reaction of benzaldehyde and hydroxylamine hydrochloride . Another method involves the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C19H14NOP . More detailed structural analysis would require spectroscopic characterization .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H14NOP, an average mass of 303.294 Da, and a monoisotopic mass of 303.081299 Da .

Safety and Hazards

The safety data sheet for 4-(Diphenylphosphoryl)benzonitrile suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-diphenylphosphorylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NOP/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACFJDUFXXBVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635258
Record name 4-(Diphenylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5032-54-2
Record name 4-(Diphenylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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